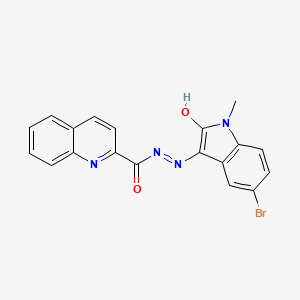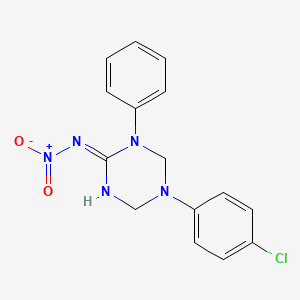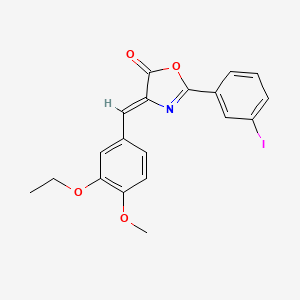![molecular formula C17H20N4O3 B6014984 1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B6014984.png)
1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-1,4-diazepan-5-one, commonly known as MPDL3280A, is a small molecule inhibitor of programmed death-ligand 1 (PD-L1). PD-L1 is a protein that is expressed on the surface of cancer cells and interacts with programmed cell death protein 1 (PD-1) on T cells, leading to T cell exhaustion and immune evasion by the cancer cells. MPDL3280A blocks this interaction, allowing T cells to recognize and attack cancer cells.
Mechanism of Action
MPDL3280A binds to 1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-1,4-diazepan-5-one on cancer cells and prevents its interaction with PD-1 on T cells. This releases the brakes on the immune system, allowing T cells to recognize and attack cancer cells. MPDL3280A does not directly kill cancer cells but rather enhances the body's own immune response against them.
Biochemical and Physiological Effects:
MPDL3280A has been shown to increase the number and activity of T cells in tumors, leading to tumor regression in preclinical and clinical studies. It has also been shown to increase the production of cytokines, which are signaling molecules that regulate the immune response. MPDL3280A has a half-life of approximately 28 days and is metabolized in the liver.
Advantages and Limitations for Lab Experiments
MPDL3280A has several advantages for lab experiments, including its specificity for 1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-1,4-diazepan-5-one and its ability to enhance the body's own immune response against cancer cells. However, it also has limitations, such as the potential for immune-related adverse events and the need for patient selection based on this compound expression.
Future Directions
There are several potential future directions for the development of MPDL3280A and other 1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-1,4-diazepan-5-one inhibitors. These include the identification of biomarkers for patient selection, the development of combination therapies to enhance efficacy, and the exploration of new indications for MPDL3280A beyond its current approved uses. Additionally, further research is needed to understand the long-term safety and efficacy of MPDL3280A and other this compound inhibitors.
Synthesis Methods
MPDL3280A is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of the pyrazole and diazepanone rings, followed by the introduction of the methoxyphenyl and carbonyl groups. The final product is obtained through purification by column chromatography.
Scientific Research Applications
MPDL3280A has been extensively studied in preclinical and clinical settings for its potential as an immunotherapy for various types of cancer. It has shown promising results in clinical trials for the treatment of non-small cell lung cancer, bladder cancer, and melanoma. MPDL3280A has also been studied in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]-2-methyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11-10-18-16(22)7-8-21(11)17(23)15-9-14(19-20-15)12-3-5-13(24-2)6-4-12/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLAVKGAEBBQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CCN1C(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine](/img/structure/B6014906.png)
![4-[3-(1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6014907.png)
![3-cyclobutyl-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6014911.png)

![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-imidazol-2-yl)benzamide](/img/structure/B6014918.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6014934.png)
![3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B6014947.png)
![4-isobutoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6014948.png)
![7-(2-phenylethyl)-2-(1,2,3-thiadiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014958.png)
![2-[2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B6014964.png)

![N-{[(2,5-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B6014975.png)

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6014986.png)